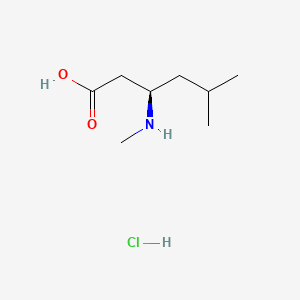![molecular formula C7H13NS B13464070 3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
3-Thia-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thia-9-azabicyclo[3.3.1]nonane is a bicyclic compound containing both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the condensation of sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene . This method is efficient and provides a good yield of the desired product. Another method involves the reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes, leading to a mixture of stereoisomeric secondary alcohols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azabicyclo[3.3.1]nonane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can be performed using azides and cyanides via neighboring-group participation by the sulfur atom.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as secondary alcohols, amines, amides, Schiff bases, and isothiocyanates .
Scientific Research Applications
3-Thia-9-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonane involves its interaction with various molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . The sulfur and nitrogen atoms in its structure play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.3.1]nonane: This compound is structurally similar but lacks the sulfur atom present in 3-Thia-9-azabicyclo[3.3.1]nonane.
3-Azabicyclo[3.3.1]nonane: Another similar compound that also lacks the sulfur atom and has different reactivity and applications.
Uniqueness
The presence of both sulfur and nitrogen atoms in 3-Thia-9-azabicyclo[331]nonane makes it unique compared to its analogs
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
3-thia-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2 |
InChI Key |
PQXJUNOBLADZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CSCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


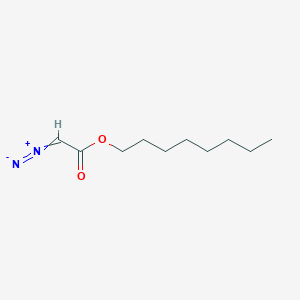

![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
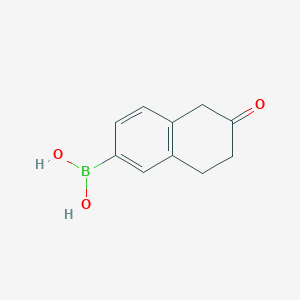
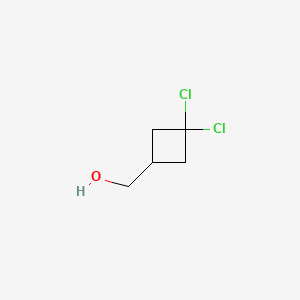
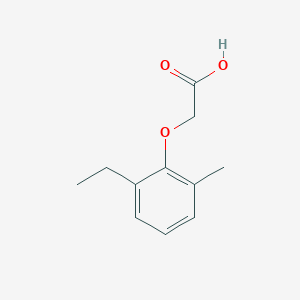
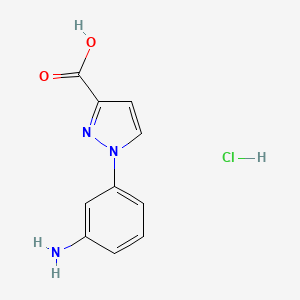
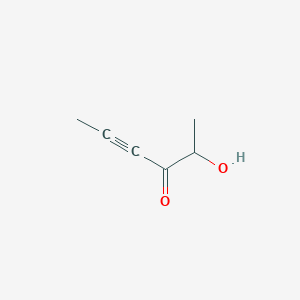

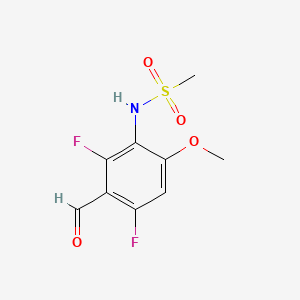
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
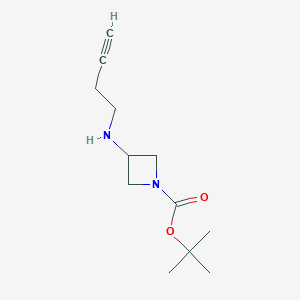
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
